Pyridine, 2-(2-methyl-1-propenyl)
Description
Pyridine, 2-(2-methyl-1-propenyl) is an organic compound featuring a pyridine ring substituted at the 2-position with a 2-methyl-1-propenyl group. For instance, the 2-methyl-1-propenyl group is observed in pyrethroid insecticides (e.g., Resmethrin, Tetramethrin), though these are attached to cyclopropane rings rather than pyridine . Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science, but the biological or industrial applications of Pyridine, 2-(2-methyl-1-propenyl) remain speculative without direct evidence.
Properties
IUPAC Name |
2-(2-methylprop-1-enyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-8(2)7-9-5-3-4-6-10-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJGKANGMGVDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446688 | |
| Record name | PYRIDINE, 2-(2-METHYL-1-PROPENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52458-05-6 | |
| Record name | PYRIDINE, 2-(2-METHYL-1-PROPENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(2-methyl-1-propenyl) can be achieved through several methods. One common approach involves the alkylation of pyridine with 2-methyl-1-propenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, allowing it to act as a nucleophile and attack the electrophilic carbon of the halide.
Industrial Production Methods: Industrial production of Pyridine, 2-(2-methyl-1-propenyl) often involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with a suitable catalyst can facilitate the α-methylation of pyridine derivatives, producing the desired compound in high yields .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(2-methyl-1-propenyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding reduced forms.
Substitution: Electrophilic substitution reactions are common, where the pyridine ring can be substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
Pyridine, 2-(2-methyl-1-propenyl) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound can be used as a ligand in coordination chemistry, forming complexes with metal ions that have biological relevance.
Medicine: Pyridine derivatives are often explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: In the industrial sector, Pyridine, 2-(2-methyl-1-propenyl) is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of Pyridine, 2-(2-methyl-1-propenyl) depends on its specific application. In biological systems, it can act as a ligand, binding to metal ions and influencing enzymatic activities. The nitrogen atom in the pyridine ring can coordinate with metal centers, altering their reactivity and function. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile intermediate in synthetic pathways .
Comparison with Similar Compounds
Structural Analogues with 2-Methyl-1-Propenyl Substituents
The 2-methyl-1-propenyl group is a common substituent in synthetic pyrethroids, which are cyclopropane-based insecticides. Key examples include:
Key Observations :
- The 2-methyl-1-propenyl group enhances lipophilicity and steric bulk, which are critical for insecticidal activity in pyrethroids. Its attachment to pyridine may alter reactivity due to the electron-deficient nature of the pyridine ring.
Pyridine Derivatives with Aliphatic Substituents
Pyridine derivatives with alkyl or alkenyl substituents are well-documented. For example:
Key Observations :
- Substituents like chloromethyl or piperazinyl modify pyridine’s solubility and reactivity. For instance, 2-(1-Piperazinyl)pyridine’s water solubility (due to the piperazine moiety) contrasts with the hydrophobic 2-methyl-1-propenyl group, which may reduce solubility in polar solvents .
- Safety profiles of pyridine derivatives often include irritation risks, suggesting that Pyridine, 2-(2-methyl-1-propenyl) would require similar handling precautions (e.g., ventilation, protective gear) despite lacking direct evidence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
